3,5-Dimethyl-4-isopropylphenol
Overview
Description
3,5-Dimethyl-4-isopropylphenol is an organic compound with the molecular formula C11H16O. It is a type of phenol, characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is known for its antiseptic properties and is used in various applications, including medicinal and industrial fields.
Mechanism of Action
Target of Action
The primary target of 3,5-Dimethyl-4-isopropylphenol is the Bromodomain-containing protein 4 (BRD4) . BRD4 is a member of the bromodomain and extra terminal domain (BET) family, which plays a crucial role in regulating gene transcription. Inhibitors of BRD4 have shown promising potential in cancer therapy .
Mode of Action
This compound interacts with its target, BRD4, by inhibiting its activity. The compound binds to the bromodomains of BRD4, preventing it from recognizing and binding to acetylated lysine residues on histone tails. This disrupts the normal function of BRD4, leading to changes in gene expression .
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the bioavailability of a drug, its distribution within the body, its metabolism, and its elimination
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibition of BRD4. This can lead to changes in gene expression, potentially affecting cell proliferation, differentiation, and survival. In the context of cancer therapy, this could result in the inhibition of tumor growth .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other molecules, pH, temperature, and the specific cellular environment. For instance, the compound’s self-assembly into supramolecular nanotubes/microtubes has been observed, which could potentially influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-4-isopropylphenol typically involves the alkylation of phenol derivatives. One common method includes the reaction of m-xylene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a multi-step process. This involves the initial alkylation of phenol, followed by purification steps such as distillation and crystallization to obtain the pure compound. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-4-isopropylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the phenol group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly employed.
Major Products Formed
Oxidation: Formation of quinones and other oxidized phenolic compounds.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of halogenated or nitrated phenols.
Scientific Research Applications
3,5-Dimethyl-4-isopropylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antiseptic properties.
Medicine: Investigated for potential therapeutic uses, including as an antiseptic agent.
Industry: Utilized in the production of disinfectants and preservatives.
Comparison with Similar Compounds
Similar Compounds
Thymol: Another phenolic compound with similar antiseptic properties.
Carvacrol: Known for its antimicrobial activity.
Eugenol: Used in dentistry for its analgesic and antiseptic properties.
Uniqueness
3,5-Dimethyl-4-isopropylphenol is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical and biological properties. Its combination of methyl and isopropyl groups enhances its lipophilicity and antimicrobial efficacy compared to other phenolic compounds .
Properties
IUPAC Name |
3,5-dimethyl-4-propan-2-ylphenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O/c1-7(2)11-8(3)5-10(12)6-9(11)4/h5-7,12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJQXVJRONQICG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(C)C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
87074-74-6 | |
Record name | 3,5-dimethyl-4-(propan-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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